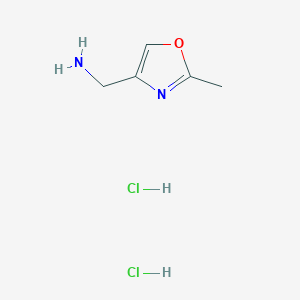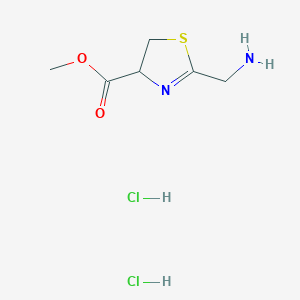
4-benzyl-3-cyclobutylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-3-cyclobutylmorpholine (4-BCM) is a cyclobutylmorpholine derivative that has been used in scientific research for many years. It is a versatile compound that can be used in a variety of applications, including as a reagent for the synthesis of other compounds, as a substrate for biochemical experiments, and as a probe for the study of physiological effects.
作用機序
The mechanism of action of 4-benzyl-3-cyclobutylmorpholine is not yet fully understood. However, it is believed to act as an agonist at certain receptors, including serotonin and dopamine receptors, and to modulate the activity of these receptors. It is also thought to interact with ion channels, including potassium and sodium channels, and to modulate their activity.
Biochemical and Physiological Effects
4-benzyl-3-cyclobutylmorpholine has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase the release of serotonin and dopamine, and to modulate the activity of certain ion channels. It has also been shown to modulate the activity of certain enzymes, including monoamine oxidase. In addition, it has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
The use of 4-benzyl-3-cyclobutylmorpholine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available. It is also relatively stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. It is a relatively weak agonist at certain receptors, and its effects may not be as pronounced as those of other compounds. In addition, its metabolism is not well understood, and it may be metabolized differently in different organisms.
将来の方向性
There are a number of potential future directions for 4-benzyl-3-cyclobutylmorpholine research. One potential direction is to further explore its mechanism of action and to identify additional receptors and ion channels that it may interact with. Another potential direction is to further explore its biochemical and physiological effects, including its effects on inflammation and pain. Additionally, further research could be conducted to explore its potential applications in the development of new drugs, and to further understand its metabolism. Finally, further research could be conducted to explore the potential advantages and limitations of using 4-benzyl-3-cyclobutylmorpholine in laboratory experiments.
合成法
4-benzyl-3-cyclobutylmorpholine is synthesized through a multi-step reaction involving the reaction of cyclobutylmorpholine with benzyl bromide. The reaction is typically conducted in an organic solvent such as dichloromethane and requires the presence of a base such as triethylamine. The reaction yields 4-benzyl-3-cyclobutylmorpholine as the main product, with minor amounts of other products such as cyclobutylmorpholine derivatives.
科学的研究の応用
4-benzyl-3-cyclobutylmorpholine has a number of potential applications in scientific research. It has been used as a reagent for the synthesis of other compounds, as a substrate for biochemical experiments, and as a probe for the study of physiological effects. It has also been used in the development of new drugs and in the study of drug metabolism.
特性
IUPAC Name |
4-benzyl-3-cyclobutylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-5-13(6-3-1)11-16-9-10-17-12-15(16)14-7-4-8-14/h1-3,5-6,14-15H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMKFNFFVDKEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2COCCN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3-cyclobutylmorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)


![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)




phenyl-lambda6-sulfanone](/img/structure/B6600417.png)
(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)
